molecular formula C9H20O3P- B14370812 Pentan-2-yl tert-butylphosphonate CAS No. 91307-13-0

Pentan-2-yl tert-butylphosphonate

Cat. No.: B14370812
CAS No.: 91307-13-0
M. Wt: 207.23 g/mol
InChI Key: XSGWBTZROAULPX-UHFFFAOYSA-M
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Description

Pentan-2-yl tert-butylphosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group attached to a pentan-2-yl and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentan-2-yl tert-butylphosphonate typically involves the reaction of a suitable phosphonate precursor with pentan-2-yl and tert-butyl groups. One common method is the reaction of tert-butylphosphonic dichloride with pentan-2-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentan-2-ol attacks the phosphorus atom, displacing a chloride ion.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Pentan-2-yl tert-butylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl or pentan-2-yl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like alkoxides or amines can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

Chemistry: Pentan-2-yl tert-butylphosphonate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It serves as a precursor for the synthesis of various organophosphorus compounds.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme mechanisms involving phosphorus-containing substrates. Its derivatives may also have potential as therapeutic agents, although further research is needed to explore this application.

Industry: In the industrial sector, this compound is used as an additive in the production of flame retardants, plasticizers, and lubricants. Its ability to modify the properties of materials makes it valuable in the development of advanced materials.

Mechanism of Action

The mechanism of action of pentan-2-yl tert-butylphosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can act as a ligand, stabilizing metal complexes and facilitating various chemical transformations.

Comparison with Similar Compounds

  • Pentan-2-yl methylphosphonate
  • Pentan-2-yl ethylphosphonate
  • tert-Butyl methylphosphonate
  • tert-Butyl ethylphosphonate

Comparison: Pentan-2-yl tert-butylphosphonate is unique due to the presence of both pentan-2-yl and tert-butyl groups, which impart distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. For example, the bulkiness of the tert-butyl group can influence the compound’s behavior in sterically demanding reactions.

Properties

CAS No.

91307-13-0

Molecular Formula

C9H20O3P-

Molecular Weight

207.23 g/mol

IUPAC Name

tert-butyl(pentan-2-yloxy)phosphinate

InChI

InChI=1S/C9H21O3P/c1-6-7-8(2)12-13(10,11)9(3,4)5/h8H,6-7H2,1-5H3,(H,10,11)/p-1

InChI Key

XSGWBTZROAULPX-UHFFFAOYSA-M

Canonical SMILES

CCCC(C)OP(=O)(C(C)(C)C)[O-]

Origin of Product

United States

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